(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine
Description
Properties
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-hydroxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(24)22(5-2)18(21)25)20(3)14(19-16)11-8-12-6-9-13(23)10-7-12/h6-11,23H,4-5H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLNJCUEMABBR-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155272-05-2 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(4-hydroxyphenyl)ethenyl)-7-methyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with a suitable hydroxystyryl precursor. The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the styryl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Adenosine Receptor Antagonism
One of the primary applications of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine is its role as an adenosine A2 receptor antagonist . Research indicates that derivatives of xanthines can selectively inhibit adenosine receptors, which are implicated in various physiological processes including inflammation, neuroprotection, and cancer progression. The compound has shown a notable selectivity for the A2 subtype over the A1 subtype, which is significant for therapeutic interventions aimed at modulating adenosine signaling pathways .
Neuroprotective Effects
Studies have suggested that xanthine derivatives may possess neuroprotective properties. The ability of this compound to modulate adenosine receptors could be beneficial in conditions such as Parkinson's disease and Alzheimer's disease, where adenosine signaling plays a crucial role in neurodegeneration. The compound's selective antagonism at the A2 receptors may help mitigate excitotoxicity and promote neuronal survival .
Cosmeceutical Formulations
The antioxidant properties attributed to this compound position it as a potential ingredient in cosmeceuticals. Its ability to scavenge free radicals can be leveraged in skincare products aimed at reducing oxidative stress on the skin, thereby potentially preventing premature aging and improving skin health .
Selectivity Studies
Research conducted on various xanthine derivatives has demonstrated that small modifications in their structure can lead to significant changes in receptor selectivity and potency. For instance, studies have shown that 7-methyl analogues exhibit enhanced selectivity for A2 receptors compared to their non-methylated counterparts . This insight is critical for designing new compounds with improved therapeutic profiles.
Antidepressant Potential
The compound has also been studied for its potential antidepressant effects due to its action on adenosine receptors. Xanthines have been identified as having mood-enhancing properties through their ability to modulate neurotransmitter systems involved in mood regulation .
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects. Additionally, the compound may interact with adenosine receptors, contributing to its stimulant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
Key structural analogs and their biological activities are summarized below:
- KW-6002 : The 3,4-dimethoxystyryl group confers high A2A selectivity and oral bioavailability, making it a lead compound in Parkinson’s disease research ().
- 3-Nitrostyryl analog : The electron-withdrawing nitro group reduces A2A affinity but may enhance interactions with other receptor subtypes ().
- 4-Hydroxystyryl vs. Methoxy Groups : The hydroxyl group in the target compound may improve water solubility but could reduce membrane permeability compared to methoxy derivatives ().
Physicochemical Properties
Predicted collision cross-section (CCS) and solubility data highlight differences in molecular interactions:
The hydroxyl group in the target compound is expected to reduce lipophilicity (logP) compared to methoxy analogs, aligning with trends observed in xanthine derivatives ().
Therapeutic Potential
- Neuroprotection : KW-6002’s efficacy in MPTP-induced Parkinson’s models () suggests that the target compound, with enhanced solubility, might offer improved CNS delivery.
- Oncology : Nitrostyryl derivatives () show divergent receptor interactions, highlighting the tunability of xanthine scaffolds for cancer therapy.
Biological Activity
(E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine is a xanthine derivative that has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure features a xanthine core modified with diethyl and hydroxystyryl groups. The presence of these substituents is crucial for its biological interactions.
-
Adenosine Receptor Antagonism :
- The compound acts primarily as an antagonist at the A1 and A2A adenosine receptors. Research indicates that modifications in the xanthine structure enhance receptor affinity, which is significant for therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's .
- The para-substitution on the phenoxymethyl side-chain notably influences the binding affinity, with certain analogs showing improved interaction profiles .
- Phosphodiesterase Inhibition :
- Ryanodine Receptor Modulation :
Antidepressant Effects
- Preliminary studies suggest that xanthine derivatives like this compound may exhibit antidepressant properties. The modulation of adenosine receptors is thought to contribute to mood regulation .
Neuroprotective Properties
- The ability to antagonize adenosine receptors may also confer neuroprotective effects by preventing excessive neuronal inhibition, thereby supporting cognitive function and survival .
Anti-inflammatory Effects
- Some studies indicate that xanthine derivatives possess anti-inflammatory properties, potentially through the modulation of immune responses mediated by adenosine receptors .
Case Studies and Research Findings
- Study on Adenosine Receptor Affinity :
- Neuroprotective Mechanisms :
- Antidepressant Activity :
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of (E)-1,3-Diethyl-8-(4-hydroxystyryl)-7-methylxanthine to improve yield and purity?
Methodological Answer: Synthetic routes for xanthine derivatives often involve condensation reactions of substituted uracils or purine precursors. For example, and describe the use of 1-benzyl-5,6-diaminouracil intermediates to synthesize structurally related xanthines. Optimization strategies include:
- Temperature Control : Conducting reactions at 60–80°C to minimize side products (e.g., elimination-substitution byproducts) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
Q. What advanced spectroscopic methods are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the styryl moiety (e.g., doublet signals at δ 6.5–7.5 ppm for vinyl protons) and ethyl/methyl groups (δ 1.2–4.5 ppm) .
- HPLC-MS : Validate molecular weight (384.43 g/mol) and purity (≥98%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolve stereochemistry of the (E)-styryl configuration, critical for receptor binding .
Q. What in vitro assays are suitable for evaluating the adenosine A2A receptor antagonism of this compound?
Methodological Answer:
- Radioligand Displacement Assays : Use [3H]SCH 58261 or [3H]ZM 241385 to measure competitive binding affinity (IC50) in striatal membrane preparations .
- cAMP Accumulation Assays : Treat HEK293 cells expressing human A2A receptors with forskolin and quantify cAMP inhibition via ELISA .
Advanced Research Questions
Q. How can researchers investigate the neuroprotective effects of this compound in Parkinson’s disease models?
Methodological Answer:
- MPTP-Induced Neurotoxicity : Administer MPTP (20 mg/kg, i.p.) to mice and evaluate motor deficits via rotarod or pole tests. Co-treat with the compound (5–10 mg/kg, p.o.) to assess rescue of dopaminergic neuron loss (TH+ immunostaining in substantia nigra) .
- Microdialysis : Measure extracellular adenosine levels in striatal regions using LC-MS to correlate receptor blockade with neuroprotection .
Q. How should discrepancies in solubility data across studies be addressed?
Methodological Answer: reports solubility in DMSO (6 mg/mL) but not water or ethanol, while other studies assume aqueous solubility for in vivo dosing. To resolve contradictions:
- Standardized Solvent Systems : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vivo formulations and validate via dynamic light scattering (DLS) for aggregation .
- LogP Determination : Calculate partition coefficients (e.g., shake-flask method) to predict bioavailability and adjust experimental conditions .
Q. How can findings on this compound be integrated into broader adenosine receptor theory?
Methodological Answer:
- Comparative Pharmacology : Benchmark binding affinity (Ki) against reference antagonists (e.g., KW-6002, SCH 58261) using the Cheng-Prusoff equation for IC50-to-Ki conversion .
- Molecular Docking : Model interactions with A2A receptor crystal structures (PDB: 3REY) to validate styryl group positioning in the ligand-binding pocket .
Q. What methodologies are recommended for assessing environmental stability and ecotoxicological impact?
Methodological Answer: Per Project INCHEMBIOL ( ):
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure half-life in soil/water matrices.
- LC-MS/MS Quantification : Detect trace residues in environmental samples (LOD ≤ 1 ppb) to model bioaccumulation .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
